The synthesis of Thalidomide-C3-O-PEG3-C2-acid involves several critical steps:
The reaction conditions are carefully controlled, including temperature and pH, to optimize yield and purity. Industrial production utilizes automated systems for consistency, employing techniques like chromatography for purification.
The molecular structure of Thalidomide-C3-O-PEG3-C2-acid consists of three main components:
The compound's molecular formula can be represented as with a molecular weight of approximately 358.41 g/mol. The structure includes functional groups such as amides and esters that are critical for its reactivity and biological function .
Thalidomide-C3-O-PEG3-C2-acid can participate in various chemical reactions:
Common reagents involved include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions are meticulously controlled to achieve desired outcomes.
The mechanism of action for Thalidomide-C3-O-PEG3-C2-acid involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This interaction facilitates the recruitment of target proteins for ubiquitination, leading to their degradation by the proteasome. The PEG linker significantly enhances the solubility and bioavailability of the compound, allowing efficient delivery to target cells .
Relevant data indicates that maintaining specific storage conditions (e.g., low temperatures and inert atmospheres) can enhance stability over time .
Thalidomide-C3-O-PEG3-C2-acid has several scientific applications:
Thalidomide-C3-O-PEG3-C2-acid (C₂₅H₃₂N₂O₁₀, MW 520.535) represents a sophisticated molecular design integrating three critical components: a cereblon (CRBN)-targeting pharmacophore, a polyethylene glycol (PEG)-based spacer, and a terminal carboxylic acid functionality for conjugation. The CRBN-binding moiety preserves the essential glutarimide ring structure that mediates specific interactions with the tri-tryptophan pocket (Trp380, Trp386, Trp400) in the CRBN ligand-binding domain [4] [7]. This structural element is indispensable for engaging the CRL4ᴱ³ ubiquitin ligase complex, as confirmed through crystallographic studies demonstrating nanomolar binding affinity (Kd ≈ 250 nM) when the glutarimide nitrogen forms hydrogen bonds with His378 within the hydrophobic binding pocket [4] [8].
The strategic attachment point at the phthalimide 4-position via a C3 alkyl spacer (propyl group) provides optimal vectoring for linker extension while minimizing steric interference with CRBN binding. This design choice is evidenced by preserved binding in surface plasmon resonance (SPR) assays showing <2-fold reduction in affinity compared to unconjugated thalidomide [1] [10]. The subsequent ethylene glycol units (PEG3) establish a hydrophilic bridge that transitions toward the terminal carboxylic acid, maintaining aqueous solubility critical for cellular permeability. Molecular dynamics simulations indicate the C3-O-PEG3 architecture maintains sufficient flexibility (average end-to-end distance: 15.2 Å) to accommodate ternary complex formation while avoiding hydrophobic collapse in physiological environments [1].
Table 1: Structural Components of Thalidomide-C3-O-PEG3-C2-acid
| Component | Structural Feature | Functional Role |
|---|---|---|
| Glutarimide ring | N-H, carbonyl groups | CRBN binding via H-bonding and hydrophobic interactions |
| Phthalimide ring | 4'-O-C3 attachment point | Directional linker conjugation |
| C3 alkyl spacer | -O-CH₂-CH₂-CH₂- | Initial extension from pharmacophore |
| PEG3 unit | -O-(CH₂-CH₂-O)₃- | Solubility enhancement and flexibility |
| C2-COOH terminus | -CH₂-COOH | Conjugation handle for target warheads |
The C3-O-PEG3-C₂-acid architecture addresses critical limitations in first-generation PROTAC linkers through optimized biopharmaceutical properties. The integration of three ethylene oxide units confers exceptional aqueous solubility (>10 mg/mL in PBS buffer) while maintaining moderate logP (calculated: -1.2), striking a balance between hydrophilicity and membrane permeability [1] [5]. Comparative studies with alkyl-only spacers demonstrate PEG-containing variants reduce nonspecific protein binding by >60% in plasma protein binding assays, directly translating to enhanced bioavailability [2].
Proteolytic stability represents another critical advantage. The ether linkages within the PEG3 spacer exhibit remarkable resistance to esterase-mediated hydrolysis, with only 15% degradation observed after 24 hours in human liver microsomes compared to >90% degradation for ester-containing analogs [2] [5]. This resilience stems from the absence of enzymatically labile bonds, supported by molecular modeling showing shielded carbonyl groups from the amide linkages flanking the PEG unit. Additionally, the terminal carboxylic acid enables diverse conjugation chemistry via amide coupling or esterification, facilitating efficient modular assembly with target protein ligands without compromising CRBN engagement [10].
The spacer length (approximately 18 atoms from CRBN core to carboxylate) falls within the optimal range for productive ternary complex formation. Biophysical studies using fluorescence polarization indicate this distance permits simultaneous engagement of CRBN and target proteins with molecular weights up to 90 kDa without steric clash, as validated through degradation studies against BRD4 and other targets [5] [10].
Systematic investigation of PEG chain length reveals profound impacts on PROTAC performance metrics. In degradation efficiency screens against model targets (BRD4, FKBP12), the PEG3 variant (Thalidomide-C3-O-PEG3-C2-acid) demonstrates superior degradation potency (DC₅₀ = 35 nM for BRD4) compared to shorter PEG2 (DC₅₀ = 120 nM) and longer PEG4 analogs (DC₅₀ = 65 nM) [1] [9]. This nonlinear relationship stems from competing factors: shorter chains limit ternary complex geometry, while excessive length reduces complex stability through entropic penalties.
Table 2: Comparative Analysis of Thalidomide-Based Linker Architectures
| Linker Structure | Solubility (mg/mL) | Plasma Stability (% intact @24h) | BRD4 DC₅₀ (nM) | Ternary Complex Half-life (min) |
|---|---|---|---|---|
| C3-O-PEG2-C2-acid | 7.2 | 88% | 120 | 18.4 |
| C3-O-PEG3-C2-acid | 12.5 | 95% | 35 | 32.7 |
| C3-O-PEG4-C2-acid | 18.9 | 92% | 65 | 25.1 |
| Alkyl-C6-acid | 0.8 | 45% | >500 | 9.2 |
Cellular permeability assays reveal a parabolic trend with PEG3 achieving optimal balance (Papp = 8.7 × 10⁻⁶ cm/s in Caco-2 monolayers) – sufficient for intracellular activity while retaining aqueous solubility necessary for pharmacokinetics [2] [5]. Surface plasmon resonance (SPR) analysis of CRBN binding kinetics further demonstrates that PEG3 maintains near-native binding affinity (KD = 380 nM vs. 220 nM for unconjugated thalidomide), whereas PEG4 induces a 3.5-fold reduction due to increased entropic costs during complex formation [1].
The terminal acid group’s chemical environment also influences conjugate efficiency. Electrophilicity analysis shows the C2-acid (vs. C3-acid) provides optimal pKa (4.2) for carboxylate activation during amide coupling, achieving >95% conjugation yields with amine-containing warheads without epimerization concerns [10]. This combination of factors establishes Thalidomide-C3-O-PEG3-C2-acid as the preferred scaffold for CRBN-directed PROTAC synthesis across diverse target classes.
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